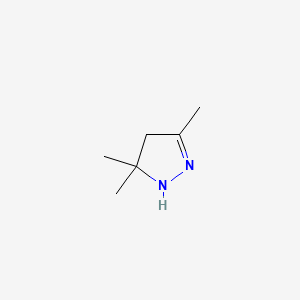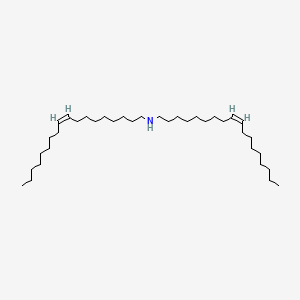
Dioleylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleylamine is an organic compound with the chemical formula C36H71N. It is a derivative of oleylamine, where two oleyl groups are attached to a single nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioleylamine can be synthesized through the transesterification of diethylenediamine and oleic acid. Another method involves reacting diethylenediamine with glutaryl chloride, followed by hydrolysis . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dioleylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: This compound can participate in substitution reactions where one or both oleyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield different amines. Substitution reactions can result in a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
Dioleylamine has a wide range of applications in scientific research:
Biology: this compound is used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: This compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which dioleylamine exerts its effects involves its interaction with various molecular targets and pathways. As an amphiphilic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of cell membranes and in the development of drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dioleylamine include:
Oleylamine: A single oleyl group attached to a nitrogen atom.
Diallylamine: Contains two allyl groups attached to a nitrogen atom.
N,N-Dimethylallylamine: Contains two methyl groups and one allyl group attached to a nitrogen atom.
Uniqueness
This compound is unique due to its two long oleyl chains, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring integration into lipid bilayers or the formation of stable emulsions .
Eigenschaften
CAS-Nummer |
40165-68-2 |
|---|---|
Molekularformel |
C36H71N |
Molekulargewicht |
518.0 g/mol |
IUPAC-Name |
N-octadec-9-enyloctadec-9-en-1-amine |
InChI |
InChI=1S/C36H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3 |
InChI-Schlüssel |
JTQQDDNCCLCMER-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC |
| 40165-68-2 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


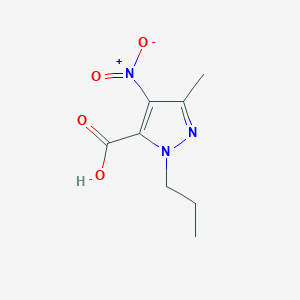
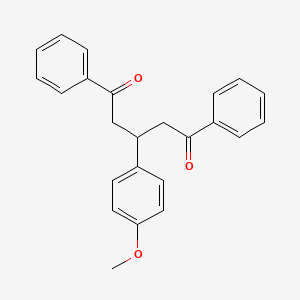
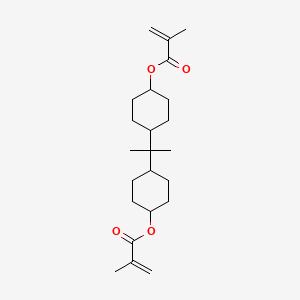
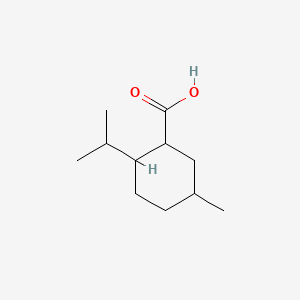
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)
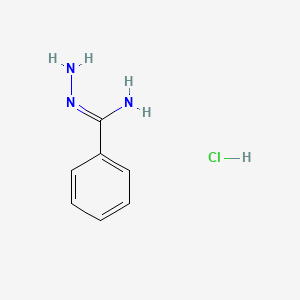
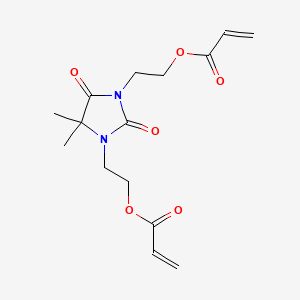

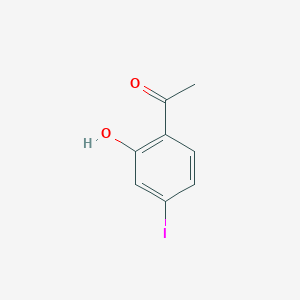
![7-Methylpyrido[2,3-b]pyrazine](/img/structure/B3052235.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3052237.png)
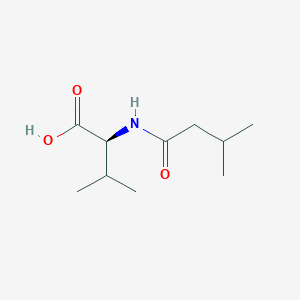
![N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine dihydrochloride](/img/structure/B3052240.png)
